molecular formula C17H18N6O3 B2742276 methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate CAS No. 539805-71-5

methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate

Cat. No. B2742276
CAS RN: 539805-71-5
M. Wt: 354.37
InChI Key: NNLOWQBUAFZUQT-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds structurally related to the queried chemical, have been studied to explore their potential biological activities. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines and screened for antimicrobial properties, showing moderate to good activities against test microorganisms (Bektaş et al., 2007).

An X-ray crystallographic study was conducted on closely related triazenes, providing insights into the crystal structures of similar compounds. This research contributes to the understanding of molecular conformations and structural characteristics of triazene derivatives (Little et al., 2008).

Chemical Reactivity and Applications

The regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones was elucidated, indicating potential pathways for synthesizing structurally complex triazinones and exploring their chemical reactivity (Shawali & Gomha, 2002).

Research on the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one explored the compound's crystallization and intermolecular interactions, providing a basis for further exploration of its potential applications in medicinal chemistry (Hwang et al., 2006).

Antioxidant Properties

The synthesis of new derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones and their evaluation for antioxidant properties highlighted the potential of such compounds as antioxidant agents. This study opens avenues for the development of novel antioxidant compounds for therapeutic applications (Novodvorskyi et al., 2020).

properties

IUPAC Name

methyl 4-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-17(2,3)13-14(24)23(16-20-18-10-22(16)21-13)19-9-11-5-7-12(8-6-11)15(25)26-4/h5-10H,1-4H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOWQBUAFZUQT-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.